molecular formula C20H30O2 B12675849 2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol CAS No. 93892-33-2

2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol

Cat. No.: B12675849
CAS No.: 93892-33-2
M. Wt: 302.5 g/mol
InChI Key: PJBVNWALMGORST-UHFFFAOYSA-N
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Description

2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol is a chemical compound known for its unique structure and properties It belongs to the class of phenols, which are compounds characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,6-dicyclopentylphenol with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dicyclopentyl-4-methylphenol: Similar in structure but lacks the methoxymethyl group.

    2,6-Dicyclohexyl-4-methylphenol: Contains cyclohexyl groups instead of cyclopentyl groups.

    2,6-Di-tert-butyl-4-methylphenol: Features tert-butyl groups instead of cyclopentyl groups.

Uniqueness

2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol is unique due to the presence of both cyclopentyl and methoxymethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

93892-33-2

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

2,6-dicyclopentyl-4-(methoxymethyl)-3,5-dimethylphenol

InChI

InChI=1S/C20H30O2/c1-13-17(12-22-3)14(2)19(16-10-6-7-11-16)20(21)18(13)15-8-4-5-9-15/h15-16,21H,4-12H2,1-3H3

InChI Key

PJBVNWALMGORST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2CCCC2)O)C3CCCC3)C)COC

Origin of Product

United States

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